Cas no 93249-62-8 (2-Hydroxy-5-(trifluoromethoxy)benzaldehyde)

2-Hydroxy-5-(trifluoromethoxy)benzaldehyde is a fluorinated aromatic aldehyde with the molecular formula C₈H₅F₃O₃. This compound features a hydroxyl group at the 2-position and a trifluoromethoxy substituent at the 5-position of the benzaldehyde scaffold, imparting unique electronic and steric properties. Its trifluoromethoxy group enhances lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research. The aldehyde functionality allows for versatile derivatization, serving as a key intermediate in synthesizing heterocycles, ligands, or bioactive molecules. Its structural features also contribute to applications in material science, particularly in designing advanced polymers or coatings. The compound is typically handled under standard laboratory conditions, requiring protection from light and moisture for optimal stability.
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde structure
93249-62-8 structure
Product Name:2-Hydroxy-5-(trifluoromethoxy)benzaldehyde
CAS No:93249-62-8
MF:C8H5F3O3
MW:206.118713140488
MDL:MFCD00075249
CID:91070
PubChem ID:24861033
Update Time:2025-10-29

2-Hydroxy-5-(trifluoromethoxy)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde
    • 5-(Trifloromethoxy)salicylaldehyde
    • 5-(Trifluoromethoxy)salicylaldehyde
    • Benzaldehyde, 2-hydroxy-5-(trifluoromethoxy)-
    • AK115321
    • 5-trifluoromethoxysalicylaldehyde
    • 5-trifluoromethoxy-salicylaldehyde
    • WQUZBERVMUEJTD-UHFFFAOYSA-N
    • STL557314
    • SBB064111
    • PC6513
    • BBL103504
    • 5778AC
    • VZ29960
    • TRA0007461
    • FCH1319784
    • AS06251
    • AM62568
    • 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde (ACI)
    • 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde, 99%
    • MFCD00075249
    • DTXSID40361440
    • 93249-62-8
    • DB-057386
    • Benzaldehyde,2-hydroxy-5-(trifluoromethoxy)-
    • PS-8082
    • EN300-7376850
    • 2-Hydroxy-5-trifluoromethoxybenzaldehyde
    • AKOS015856211
    • SCHEMBL1211619
    • W16712
    • Z1269198918
    • 2-hydroxy-5-trifluoromethoxy-benzaldehyde
    • SY062251
    • CS-W015351
    • MDL: MFCD00075249
    • Inchi: 1S/C8H5F3O3/c9-8(10,11)14-6-1-2-7(13)5(3-6)4-12/h1-4,13H
    • InChI Key: WQUZBERVMUEJTD-UHFFFAOYSA-N
    • SMILES: O=CC1C(O)=CC=C(OC(F)(F)F)C=1
    • BRN: 7023825

Computed Properties

  • Exact Mass: 206.01900
  • Monoisotopic Mass: 206.019
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.5
  • Surface Charge: 0
  • Tautomer Count: 4
  • XLogP3: 2.8

Experimental Properties

  • Color/Form: White or light brown solid
  • Density: 1.4251 (estimate)
  • Melting Point: 31-33 °C (lit.)
  • Boiling Point: 82 °C/60 mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:235.4°F
    Degrees Celsius:113°C
  • Refractive Index: 1.512
  • PSA: 46.53000
  • LogP: 2.10330
  • Sensitiveness: Air Sensitive
  • Solubility: Insoluble in water

2-Hydroxy-5-(trifluoromethoxy)benzaldehyde Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S37/39
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Storage Condition:Inert atmosphere,2-8°C
  • Risk Phrases:R36/37/38

2-Hydroxy-5-(trifluoromethoxy)benzaldehyde Customs Data

  • HS CODE:2913000090
  • Customs Data:

    China Customs Code:

    2913000090

    Overview:

    2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

2-Hydroxy-5-(trifluoromethoxy)benzaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
005558-1g
5-(Trifluoromethoxy)salicylaldehyde
93249-62-8 98%
1g
£20.00 2022-03-01
Fluorochem
005558-10g
5-(Trifluoromethoxy)salicylaldehyde
93249-62-8 98%
10g
£108.00 2022-03-01
Fluorochem
005558-25g
5-(Trifluoromethoxy)salicylaldehyde
93249-62-8 98%
25g
£192.00 2022-03-01
Chemenu
CM255847-10g
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde
93249-62-8 95%
10g
$150 2021-06-16
Chemenu
CM255847-25g
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde
93249-62-8 95%
25g
$249 2021-06-16
SHANG HAI XIAN DING Biotechnology Co., Ltd.
005369-5g
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde
93249-62-8 95+%
5g
1932.0CNY 2021-07-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
005369-1g
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde
93249-62-8 95+%
1g
341.0CNY 2021-07-07
Apollo Scientific
PC6513-1g
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde
93249-62-8 99%
1g
£15.00 2025-02-21
Apollo Scientific
PC6513-5g
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde
93249-62-8 99%
5g
£37.00 2025-02-21
Apollo Scientific
PC6513-25g
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde
93249-62-8 99%
25g
£90.00 2025-02-21

2-Hydroxy-5-(trifluoromethoxy)benzaldehyde Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine
1.2 -
Reference
Benzo[b]thiophene-2-carboxamides and benzo[b]furan-2-carboxamides are potent antagonists of the human H3-receptor
Peschke, Bernd; Bak, Sonja; Hohlweg, Rolf; Nielsen, Rita; Viuff, Dorthe; et al, Bioorganic & Medicinal Chemistry Letters, 2006, 16(12), 3162-3165

Production Method 2

Reaction Conditions
1.1 Reagents: Triethylamine ,  Magnesium chloride Solvents: Acetonitrile ;  reflux
Reference
Synthesis, crystal structure, spectroscopic characterization and anti-fungal activity of Ethyl 2-Oxo-2H-chromene-3-carboxylate Derivatives
Gu, Jia; Xiao, Pan-Lei; Wang, Jie; Zhong, Liang; Nie, Xu-Liang; et al, Journal of Molecular Structure, 2022, 1257,

Production Method 3

Reaction Conditions
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  1 min, -78 °C; 1 h, -78 °C; -78 °C → rt; 1 h, rt
Reference
Preparation of benzo-fused heterocyclic compounds as agonists of GPR120
, United States, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Magnesium methoxide Solvents: Methanol ;  reflux
1.2 Solvents: Toluene ;  heated
1.3 Solvents: Toluene ;  1 h, 95 °C; 95 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  overnight, rt
Reference
A novel series of 6-substituted 3-(pyrrolidin-1-ylmethyl)chromen-2-ones as selective monoamine oxidase (MAO) A inhibitors
Mattsson, Cecilia; Svensson, Peder; Sonesson, Clas, European Journal of Medicinal Chemistry, 2014, 73, 177-186

Production Method 5

Reaction Conditions
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  1 min, -78 °C; 1 h, -78 °C; 1 h, cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  cooled; rt
Reference
Preparation of fluoroalkoxybenzylamino derivatives of nitrogen containing heterocycles as substance P receptor antagonists
, United States, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  1 min, cooled; 1 h, cooled; 1 h, cooled
Reference
Preparation of [(Fluoroalkoxy)benzylamino]piperidine derivatives as substance P receptor antagonists
, United States, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -20 °C; 2 h, 0 °C
Reference
Preparation of spiro[azolyl-xanthene] compounds for treating neurodegenerative diseases
, World Intellectual Property Organization, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Triethylamine ,  Magnesium chloride Solvents: Acetonitrile ;  overnight, 95 °C; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
Design, Synthesis and Bioactivity Evaluation of Coumarin-BMT Hybrids as New Acetylcholinesterase Inhibitors
Zeng, Fanxin; Lu, Tao; Wang, Jie; Nie, Xuliang; Xiong, Wanming; et al, Molecules, 2022, 27(7),

Production Method 9

Reaction Conditions
1.1 Reagents: Triethylamine ,  Magnesium chloride Solvents: Acetonitrile ;  80 °C
Reference
Phosphine-catalyzed sequential (2+3)/(2+4) annulation of γ-vinyl allenoates: access to the synthesis of chromeno[4,3-b]pyrroles
Li, Xiaohu; Huang, You, Chemical Communications (Cambridge, 2021, 57(77), 9934-9937

Production Method 10

Reaction Conditions
1.1 Reagents: Ethylmagnesium bromide Solvents: Diethyl ether ;  0.15 h, cooled; 0.5 h, 0 °C; 0.5 h, rt; cooled
1.2 Reagents: Hexamethylphosphoramide Solvents: Toluene ;  0.25 h, cooled
1.3 3 h, rt → 90 °C; 90 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
Preparation of 1-benzopyran-3-carboxylates and analogs as cyclooxygenase-2 inhibitors
, World Intellectual Property Organization, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: Ethylmagnesium bromide Solvents: Diethyl ether ;  0.15 h, 0 °C; 0.5 h, 0 °C; 0.5 h, rt; cooled
1.2 Reagents: Hexamethylphosphoramide Solvents: Toluene ;  0.25 h, cooled
1.3 3 h, rt → 90 °C; 90 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
Substituted benzopyran derivatives for the treatment of inflammation
, World Intellectual Property Organization, , ,

Production Method 12

Reaction Conditions
1.1 Reagents: Hydrofluoric acid
Reference
Substituted oxime ethers
, Federal Republic of Germany, , ,

Production Method 13

Reaction Conditions
Reference
Modulation on C- and N-Terminal Moieties of a Series of Potent and Selective Linear Tachykinin NK2 Receptor Antagonists
Gensini, Martina; Altamura, Maria; Dimoulas, Tula; Fedi, Valentina; Giannotti, Danilo; et al, ChemMedChem, 2010, 5(1), 65-78

Production Method 14

Reaction Conditions
Reference
Aromatic aldehydes
, Federal Republic of Germany, , ,

2-Hydroxy-5-(trifluoromethoxy)benzaldehyde Raw materials

2-Hydroxy-5-(trifluoromethoxy)benzaldehyde Preparation Products

2-Hydroxy-5-(trifluoromethoxy)benzaldehyde Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:93249-62-8)2-Hydroxy-5-(trifluoromethoxy)benzaldehyde
Order Number:A844486
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:03
Price ($):191.0/630.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:93249-62-8)2-HYDROXY-5-(TRIFLUOROMETHOXY)BENZALDEHYDE
Order Number:sfd20763
Stock Status:in Stock
Quantity:200KG
Purity:99%
Pricing Information Last Updated:Friday, 19 July 2024 14:38
Price ($):discuss personally
Email:sales2@senfeida.com

Additional information on 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde

Comprehensive Overview of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde (CAS No. 93249-62-8)

2-Hydroxy-5-(trifluoromethoxy)benzaldehyde (CAS No. 93249-62-8) is a specialized organic compound widely utilized in pharmaceutical, agrochemical, and material science research. Its unique molecular structure, featuring a hydroxy group and a trifluoromethoxy substituent, makes it a valuable intermediate in synthesizing advanced materials and bioactive molecules. Researchers and industries increasingly focus on this compound due to its potential applications in drug discovery and functional material development.

The growing interest in fluorinated compounds has positioned 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde as a key subject in modern chemistry. Fluorine incorporation often enhances metabolic stability, bioavailability, and lipophilicity, making this compound a hotspot in medicinal chemistry. Recent studies highlight its role in designing kinase inhibitors and antimicrobial agents, aligning with the global demand for novel therapeutics. Additionally, its applications in liquid crystal materials and organic electronics further expand its industrial relevance.

From a synthetic perspective, CAS No. 93249-62-8 is often prepared via formylation reactions of phenol derivatives or selective oxidation protocols. Its aldehyde functionality allows for diverse derivatization, enabling the creation of Schiff bases, heterocycles, and other high-value intermediates. Environmental and regulatory trends also drive innovations in greener synthesis methods for such compounds, addressing concerns about sustainable chemistry practices.

Analytical characterization of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde typically involves techniques like NMR spectroscopy, HPLC, and mass spectrometry, ensuring purity and structural integrity. Quality control is critical, especially for pharmaceutical-grade batches, where even trace impurities can impact downstream applications. This aligns with the industry's shift toward stringent quality-by-design (QbD) principles.

Market trends indicate rising demand for trifluoromethoxy-containing compounds, fueled by their niche applications in crop protection and electronic materials. The compound's CAS No. 93249-62-8 frequently appears in patent filings, underscoring its commercial potential. Researchers also explore its utility in metal-organic frameworks (MOFs) and catalysis, reflecting broader interdisciplinary interests.

In conclusion, 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde exemplifies the intersection of innovation and practicality in modern chemistry. Its versatility and relevance to cutting-edge fields ensure continued scientific and industrial attention, making it a compound of enduring significance.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:93249-62-8)2-Hydroxy-5-(trifluoromethoxy)benzaldehyde
A844486
Purity:99%/99%
Quantity:25g/100g
Price ($):191.0/630.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:93249-62-8)2-HYDROXY-5-(TRIFLUOROMETHOXY)BENZALDEHYDE
sfd20763
Purity:99%
Quantity:200KG
Price ($):Inquiry
Email